2,2,2-Trifluoro-N-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-oxoacetamide typically involves the amidation of trifluoroacetic anhydride with ammonia or an amine . One common method includes reacting trifluoroacetic anhydride with ammonia in an aqueous medium to yield this compound . Industrial production methods often employ similar routes but may involve additional purification steps to ensure high purity and yield .
Chemical Reactions Analysis
2,2,2-Trifluoro-N-oxoacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: Reduction reactions can convert it into trifluoroethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-N-oxoacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-oxoacetamide involves its ability to act as an electrophile due to the electron-withdrawing effect of the trifluoromethyl group . This makes it highly reactive towards nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
2,2,2-Trifluoro-N-oxoacetamide can be compared with other fluorinated amides such as:
2,2,2-Trifluoroacetamide: Similar in structure but lacks the oxo group, making it less reactive.
2,2,2-Trifluoro-N,N-dimethylacetamide: Contains additional methyl groups, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its oxo group, which enhances its electrophilicity and reactivity compared to other similar compounds .
Properties
CAS No. |
84796-71-4 |
---|---|
Molecular Formula |
C2F3NO2 |
Molecular Weight |
127.02 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-oxoacetamide |
InChI |
InChI=1S/C2F3NO2/c3-2(4,5)1(7)6-8 |
InChI Key |
OEMMDHXPHPBNAY-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.